![molecular formula C10H17NO2S B1458689 Cevimeline sulfoxide, trans- CAS No. 124751-37-7](/img/structure/B1458689.png)
Cevimeline sulfoxide, trans-
描述
准备方法
The preparation of cevimeline sulfoxide, trans- involves the oxidation of cevimeline. One common synthetic route includes the use of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid under controlled conditions . Industrial production methods often involve the use of large-scale oxidation processes with stringent control over reaction parameters to ensure the selective formation of the trans-isomer .
化学反应分析
Cevimeline sulfoxide, trans- undergoes several types of chemical reactions:
Oxidation: Further oxidation can convert it into sulfone derivatives.
Reduction: It can be reduced back to cevimeline using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfoxide group, leading to various derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like lithium aluminum hydride. Major products formed from these reactions include sulfone derivatives and reduced cevimeline .
科学研究应用
Therapeutic Applications
1. Treatment of Xerostomia
Cevimeline sulfoxide, trans- is primarily utilized in treating xerostomia (dry mouth), particularly in patients with Sjögren’s syndrome. This condition results from autoimmune destruction of salivary glands, leading to significant discomfort and complications such as difficulty swallowing and increased dental caries. Clinical studies have demonstrated that cevimeline effectively increases salivary flow rates, significantly alleviating symptoms associated with dry mouth .
2. Potential Cognitive Benefits in Alzheimer's Disease
Recent studies have explored the potential cognitive benefits of cevimeline in patients with Alzheimer’s disease (AD). Research indicates that muscarinic agonists may enhance cognitive function by improving cholinergic signaling in the brain. In a study involving patients with mild to moderate AD, cevimeline showed promise in enhancing cognitive performance, although further research is necessary to establish definitive benefits .
Pharmacological Profile
The pharmacological properties of cevimeline sulfoxide, trans- are essential for its therapeutic applications:
- Mechanism of Action : Cevimeline acts as an agonist at M1 and M3 muscarinic receptors, stimulating salivary gland secretion and smooth muscle contraction .
- Metabolism : The drug is primarily metabolized by CYP2D6 and CYP3A4 enzymes, with a significant portion converted into sulfoxide metabolites .
- Pharmacokinetics : Cevimeline has a half-life of approximately 5 hours, with rapid absorption following oral administration .
Case Studies
Case Study 1: Sjögren's Syndrome Management
A clinical trial involving 212 patients with Sjögren's syndrome assessed the efficacy of cevimeline (30 mg three times daily) over 12 weeks. Results indicated a statistically significant increase in salivary flow compared to placebo (p=0.0017), highlighting the compound's effectiveness in managing dry mouth symptoms .
Case Study 2: Cognitive Function in Alzheimer's Patients
In a double-blind study focusing on cognitive function in AD patients treated with cevimeline, improvements were noted in memory tests compared to baseline measurements. While the study was limited by sample size and duration, it suggests potential avenues for further exploration into cevimeline's impact on cognitive health .
Table 1: Pharmacokinetic Profile of Cevimeline
Parameter | Value |
---|---|
Absorption Time | 1.5 - 2 hours |
Volume of Distribution | 6 L/kg |
Protein Binding | <20% |
Half-Life | 5 ± 1 hours |
Metabolites | cis and trans-sulfoxide (44.5%) |
Table 2: Clinical Efficacy in Sjögren's Syndrome
Study Type | Dosage | Duration | Salivary Flow Increase |
---|---|---|---|
Randomized Controlled Trial | 30 mg TID | 12 weeks | Statistically significant (p=0.0017) |
作用机制
Cevimeline sulfoxide, trans- exerts its effects by binding to and activating muscarinic acetylcholine receptors, specifically M1 and M3 . These receptors are predominantly found in exocrine glands, and their activation leads to increased secretion from these glands . The molecular pathways involved include the activation of G-proteins and subsequent intracellular signaling cascades that result in enhanced glandular secretion .
相似化合物的比较
Cevimeline sulfoxide, trans- can be compared with other muscarinic receptor agonists such as pilocarpine and bethanechol:
Pilocarpine: Another muscarinic agonist used for treating dry mouth and glaucoma. Unlike cevimeline, pilocarpine has a broader range of receptor activity.
Bethanechol: Primarily used to treat urinary retention, it has a different receptor selectivity profile compared to cevimeline.
Cevimeline sulfoxide, trans- is unique due to its selective action on M1 and M3 receptors, making it particularly effective for conditions involving exocrine gland dysfunction .
生物活性
Cevimeline sulfoxide, trans- is a metabolite of the muscarinic receptor agonist cevimeline, primarily known for its therapeutic use in treating symptoms of dry mouth associated with Sjögren's syndrome. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and clinical implications.
Chemical Structure and Properties
Cevimeline sulfoxide, trans- is formed through the oxidation of cevimeline. The chemical structure can be represented as follows:
- Chemical Formula : C10H17NOS
- Molecular Weight : 201.31 g/mol
- CAS Number : 124751-37-7
The compound exhibits a sulfoxide functional group that contributes to its biological activity by influencing receptor binding and metabolic pathways.
Cevimeline sulfoxide acts primarily as an agonist at muscarinic acetylcholine receptors, specifically M1 and M3 subtypes.
- M1 Receptors : Predominantly found in exocrine glands; their activation leads to increased secretion from these glands.
- M3 Receptors : Located on smooth muscle; their stimulation results in muscle contraction and enhanced glandular secretion.
The selectivity of cevimeline for these receptors is significant for its therapeutic effects, particularly in conditions characterized by glandular dysfunction.
Pharmacokinetics
The pharmacokinetic profile of cevimeline and its sulfoxide metabolite includes:
Parameter | Value |
---|---|
Absorption | Rapidly absorbed; peak concentration at 1.5 to 2 hours post-administration |
Volume of Distribution | Approximately 6 L/kg |
Protein Binding | Less than 20% |
Metabolism | Metabolized by CYP2D6 and CYP3A4; forms cis and trans-sulfoxides |
Half-Life | 5 ± 1 hours |
Excretion | 84% excreted in urine within 24 hours |
Pharmacological Effects
Cevimeline sulfoxide has been studied for its effects on muscarinic receptors and neurotransmitter modulation. Its biological activities include:
- Increased Salivary Secretion : Effective in alleviating xerostomia (dry mouth) by enhancing saliva production.
- Potential Neuroprotective Effects : Investigated for its role in neurodegenerative diseases such as Alzheimer's disease due to its cholinergic activity.
Clinical Studies
Several clinical studies have assessed the efficacy of cevimeline:
- Dry Mouth Treatment in Sjögren's Syndrome :
- Neuropharmacological Applications :
Adverse Effects
While generally well-tolerated, cevimeline can cause side effects related to its cholinergic activity, including:
- Visual disturbances
- Lacrimation
- Gastrointestinal discomfort (nausea, diarrhea)
- Sweating
- Respiratory distress
These effects are typically dose-dependent and may require monitoring during treatment.
Comparison with Other Muscarinic Agonists
Cevimeline sulfoxide can be compared to other muscarinic agonists like pilocarpine and bethanechol:
Compound | Primary Use | Receptor Activity |
---|---|---|
Cevimeline | Dry mouth relief | M1, M3 |
Pilocarpine | Dry mouth, glaucoma treatment | Broader receptor activity |
Bethanechol | Urinary retention | Different receptor profile |
Cevimeline's selective action on M1 and M3 receptors makes it particularly effective for treating exocrine gland dysfunctions.
属性
IUPAC Name |
(2S,3S,5S)-2-methylspiro[1,3-oxathiolane-5,3'-1-azabicyclo[2.2.2]octane] 3-oxide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO2S/c1-8-13-10(7-14(8)12)6-11-4-2-9(10)3-5-11/h8-9H,2-7H2,1H3/t8-,10-,14-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFUGNFXJXCPICM-BXGCZWRVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1OC2(CN3CCC2CC3)CS1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1O[C@@]2(CN3CCC2CC3)C[S@@]1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
124751-37-7 | |
Record name | Cevimeline sulfoxide, trans- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0124751377 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | CEVIMELINE SULFOXIDE, TRANS- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6WH3618304 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。